Celecoxib Carboxylic Acid Methyl Ester
CAS No.: 1189893-75-1
Cat. No.: VC20805032
Molecular Formula: C18H14F3N3O4S
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189893-75-1 |
|---|---|
| Molecular Formula | C18H14F3N3O4S |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate |
| Standard InChI | InChI=1S/C18H14F3N3O4S/c1-28-17(25)12-4-2-11(3-5-12)15-10-16(18(19,20)21)23-24(15)13-6-8-14(9-7-13)29(22,26)27/h2-10H,1H3,(H2,22,26,27) |
| Standard InChI Key | AUACEYSPFQLYBF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Introduction
Chemical Identity and Fundamental Properties
Celecoxib Carboxylic Acid Methyl Ester, also known as methyl 4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoate, represents an important structural modification of celecoxib. This compound maintains the core pyrazole structure of celecoxib while incorporating a methyl ester functional group. The compound is identified by CAS number 1189893-75-1 and is also referred to as Celebrex Carboxylic Acid Methyl Ester in some literature . With a molecular formula of C18H14F3N3O4S and a molecular weight of 425.4 g/mol, this compound presents a slightly higher molecular weight than the parent celecoxib due to the additional carboxylic acid methyl ester moiety .
The systematic IUPAC name, methyl 4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate, clearly identifies the structural components that define this molecule's chemical identity . This compound has been assigned the PubChem CID 22315646, facilitating its identification in chemical databases and literature searches . Understanding the chemical identity of this compound provides the foundation for exploring its physical properties, biological activities, and potential applications in pharmaceutical research.
Physical and Chemical Properties
| Property | Celecoxib Carboxylic Acid | Celecoxib Carboxylic Acid Methyl Ester |
|---|---|---|
| Molecular Formula | C17H12F3N3O4S | C18H14F3N3O4S |
| Molecular Weight | 411.35500 g/mol | 425.4 g/mol |
| CAS Number | 170571-01-4 | 1189893-75-1 |
| Physical State | Solid | Solid |
| Boiling Point | 612.122°C at 760 mmHg | Not specified in references |
| Melting Point | 237-239°C | Not specified in references |
The addition of the methyl group to esterify the carboxylic acid function impacts various properties including solubility and lipophilicity, which could significantly affect its pharmacological behavior in biological systems . The methyl ester modification typically enhances lipophilicity compared to the free carboxylic acid form, potentially affecting membrane permeability and drug distribution characteristics.
Structural Features and Relation to Celecoxib
Celecoxib Carboxylic Acid Methyl Ester contains several key structural features that define its chemical reactivity and biological properties. The core structure includes a pyrazole ring with a trifluoromethyl substituent, similar to celecoxib, but with the addition of a methyl ester group on the benzoic acid moiety . This structural modification represents a significant departure from celecoxib's structure, which contains a methyl group in place of the carboxylic acid methyl ester function.
The parent compound, celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties . Celecoxib works primarily by inhibiting the COX-2 enzyme, thereby reducing the synthesis of various prostaglandins that mediate inflammation and pain . The structural modifications present in Celecoxib Carboxylic Acid Methyl Ester, while maintaining the core pharmacophore responsible for COX-2 inhibition, create a compound with potentially different biological activities and therapeutic applications.
Research literature refers to a closely related compound, UTX-121, which has the sulfonamide of celecoxib converted to a methyl ester, showing more potent matrix metalloproteinase (MMP)-2/9 inhibitory activity than celecoxib itself . This finding suggests that structural modifications to celecoxib can significantly alter its biological activity profile, potentially expanding its therapeutic applications beyond anti-inflammatory effects.
Synthetic Approaches
| Feature | Celecoxib | Celecoxib Carboxylic Acid Methyl Ester |
|---|---|---|
| Molecular Weight | 381.37 g/mol | 425.4 g/mol |
| Primary Mechanism | Selective COX-2 inhibition | Enhanced MMP-2/9 inhibition with potential COX-2 activity |
| Clinical Applications | Osteoarthritis, rheumatoid arthritis, acute pain, menstrual symptoms | Potential anticancer applications (research phase) |
| Structural Feature | Methyl group on phenyl ring | Carboxylic acid methyl ester on phenyl ring |
| FDA Approval Status | Approved (1998) | Not approved (research compound) |
This comparison highlights the significant differences between the two compounds, particularly in terms of their potential therapeutic applications. While celecoxib is well-established as an anti-inflammatory agent, Celecoxib Carboxylic Acid Methyl Ester represents a novel direction with potential applications in cancer treatment through its MMP inhibitory activity .
Analytical Characterization
Analytical characterization of Celecoxib Carboxylic Acid Methyl Ester is crucial for confirming its identity, assessing its purity, and supporting structure-activity relationship studies. Various analytical techniques can be employed for this purpose, including spectroscopic methods, chromatographic separations, and physical property measurements.
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound, helping confirm its molecular formula of C18H14F3N3O4S . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be essential for confirming the structural arrangement, including the presence of the methyl ester group and the pyrazole ring.
High-performance liquid chromatography (HPLC) serves as an important technique for assessing the purity of synthesized material and for quantitative analysis in biological samples. The development of validated HPLC methods would be essential for supporting pharmacokinetic studies and ensuring consistent quality in research applications.
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